molecular formula C8H12ClN3 B163412 6-chloro-N-isobutylpyrimidin-4-amine CAS No. 1220028-08-9

6-chloro-N-isobutylpyrimidin-4-amine

Cat. No.: B163412
CAS No.: 1220028-08-9
M. Wt: 185.65 g/mol
InChI Key: PBOXDEVGXRUQJT-UHFFFAOYSA-N
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Description

6-chloro-N-isobutylpyrimidin-4-amine is a compound with the molecular formula C8H12ClN3 and a molecular weight of 185.66 . It is also known by its CAS Number: 1220028-08-9 .

Scientific Research Applications

Chemical Reactivity and Biological Evaluation

Research has demonstrated the utility of derivatives of 6-chloro-N-isobutylpyrimidin-4-amine in synthesizing a range of nitrogen-containing heterocyclic compounds. For instance, the synthesis and chemical behavior of specific derivatives have been explored, revealing their potential as building blocks for creating pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. These compounds exhibit significant biological activities, highlighting their importance in medicinal chemistry and drug development (Farouk, Ibrahim, & El-Gohary, 2021).

Antifungal and Antimicrobial Activities

Derivatives of this compound have been investigated for their antifungal properties. For example, specific derivatives showed promising results against types of fungi such as Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017). Furthermore, the synthesis of substituted tricyclic compounds based on this core structure has revealed significant antimicrobial activity against various bacteria and fungi, underscoring the compound's utility in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Synthesis and Characterization of Heterocyclic Compounds

The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. Investigations have explored the synthesis routes, crystal structures, and potential biological activities of these derivatives, providing insights into their applications in pharmaceuticals and materials science. For instance, studies on enantiomeric derivatives have highlighted their structural characteristics and potential in therapeutic applications, showcasing the compound's role in advancing the understanding of molecular structures and their biological implications (Gao et al., 2015).

Properties

IUPAC Name

6-chloro-N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-6(2)4-10-8-3-7(9)11-5-12-8/h3,5-6H,4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOXDEVGXRUQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618244
Record name 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-08-9
Record name 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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